N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide
Overview
Description
N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C24H23N3OS and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.15618354 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antiviral Activities
One area of application for benzamide-based compounds involves their synthesis for antiviral activities. A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which showed significant antiviral activities against the influenza A virus (H5N1), commonly known as bird flu. These compounds were synthesized through a series of reactions and tested in vitro for their efficacy against the virus, with several showing substantial viral reduction (Hebishy, Salama, & Elgemeie, 2020).
Heterocyclic Synthesis
Benzamide derivatives have also been utilized in the synthesis of various heterocyclic compounds. For instance, N-1-Naphthyl-3-oxobutanamide, a compound with a structural moiety similar to the query compound, has been used in heterocyclic synthesis to produce nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety. These synthetic processes involve reactions with arylidinecyanothioacetamide, demonstrating the versatility of benzamide derivatives in synthesizing complex heterocyclic structures (Hussein, Gad-Elkareem, El-Adasy, & Othman, 2009).
Fluoride Anion Sensing
Another application includes the development of benzamide derivatives for colorimetric sensing of fluoride anions. A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their potential in naked-eye detection of fluoride anions in solution, demonstrating a practical application in environmental monitoring and analytical chemistry. The colorimetric sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, highlighting the functional diversity of benzamide-based compounds (Younes et al., 2020).
Properties
IUPAC Name |
N-[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethyl]-2-methylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-16(26-24(28)20-12-6-7-14-23(20)29-3)21-15-25-27(17(21)2)22-13-8-10-18-9-4-5-11-19(18)22/h4-16H,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCFPRXDQRAFJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC3=CC=CC=C32)C(C)NC(=O)C4=CC=CC=C4SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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